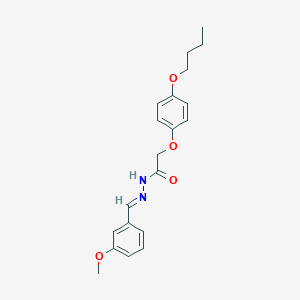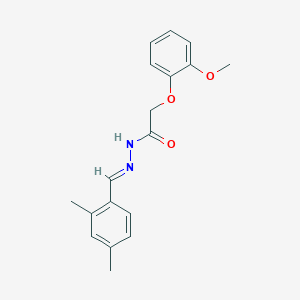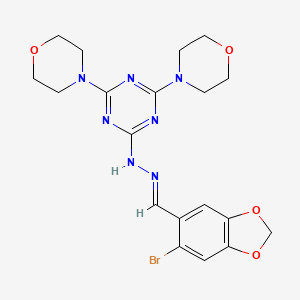![molecular formula C15H20N2O2 B3868797 3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-[(Z)-2-phenylethenyl]imidazol-1-ium](/img/structure/B3868797.png)
3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-[(Z)-2-phenylethenyl]imidazol-1-ium
Overview
Description
3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-[(Z)-2-phenylethenyl]imidazol-1-ium is a complex organic compound with a unique structure that includes an imidazolium core, a phenylethenyl group, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-[(Z)-2-phenylethenyl]imidazol-1-ium typically involves multiple steps. One common method includes the reaction of 2,2,4,4-tetramethyl-1-oxidoimidazolium with a phenylethenyl precursor under specific conditions to introduce the phenylethenyl group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-[(Z)-2-phenylethenyl]imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The phenylethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazolium derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-[(Z)-2-phenylethenyl]imidazol-1-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of advanced materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-[(Z)-2-phenylethenyl]imidazol-1-ium involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A well-known nitroxide radical with similar structural features.
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): Another nitroxide radical with applications in organic synthesis and biology.
Uniqueness
3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-[(Z)-2-phenylethenyl]imidazol-1-ium is unique due to its imidazolium core and phenylethenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-[(Z)-2-phenylethenyl]imidazol-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-14(2)13(16(18)15(3,4)17(14)19)11-10-12-8-6-5-7-9-12/h5-11,19H,1-4H3/b11-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEQBAVNQKMXBM-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C(N1O)(C)C)[O-])C=CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C(N1O)(C)C)[O-])/C=C\C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(8-Methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanol](/img/structure/B3868722.png)
![N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide](/img/structure/B3868739.png)
![N-[(E)-(3-bromophenyl)methylideneamino]-2-(4-chlorophenyl)acetamide](/img/structure/B3868743.png)
![N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B3868764.png)
![N'-(9-anthrylmethylene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3868766.png)
![N-[(Z)-(4-methoxyphenyl)methylideneamino]-4-methylquinolin-2-amine](/img/structure/B3868773.png)
![1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B3868775.png)
![3-[2-(allyloxy)-5-bromophenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B3868781.png)
![3-[2-(4-fluorobenzylidene)hydrazino]-N-isopropyl-3-oxopropanamide](/img/structure/B3868782.png)

![N'-[4-(benzyloxy)benzylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3868792.png)
![2-Hydroxy-4-[(2-oxochromene-3-carbonyl)amino]benzoic acid](/img/structure/B3868803.png)

